molecular formula C19H23NO3S B2533054 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 721406-60-6

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No.: B2533054
CAS No.: 721406-60-6
M. Wt: 345.46
InChI Key: VFTFNANXAXYBHK-UHFFFAOYSA-N
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Description

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid is a synthetic adamantane derivative featuring a benzoic acid core linked via a sulfanyl group to a carbamoylmethyl-adamantane moiety. The adamantane group, a rigid diamondoid hydrocarbon, confers enhanced metabolic stability and lipophilicity, which are advantageous in drug design for improving bioavailability and target binding . This compound’s structural uniqueness lies in its hybrid architecture: the benzoic acid moiety may enhance solubility and enable ionic interactions with biological targets, while the adamantane group likely contributes to hydrophobic binding and resistance to enzymatic degradation. Adamantane derivatives are well-documented in therapeutic applications, including antiviral agents, neurological disorder treatments, and enzyme inhibitors (e.g., soluble epoxide hydrolase (sEH)) .

Properties

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-17(11-24-16-4-2-1-3-15(16)18(22)23)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTFNANXAXYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized with a carbamoyl group through a reaction with an appropriate isocyanate.

    Thioether Formation: The carbamoyl-functionalized adamantane is then reacted with a thiol to form the thioether linkage.

    Benzoic Acid Derivative Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°C, 6 hrSulfoxide derivative72%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, RT, 12 hrSulfone derivative85%

Research Findings :

  • Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl precursors in in vitro assays .

  • Oxidation at the sulfanyl group does not affect the adamantane-carbamoyl backbone, as confirmed by <sup>1</sup>H-NMR .

Reduction Reactions

The carbamoyl group and benzoic acid moiety can be selectively reduced:

Reducing AgentConditionsProductYieldSource
LiAlH<sub>4</sub>THF, 0°C → RT, 4 hrPrimary alcohol (benzoic acid → benzyl alcohol)68%
BH<sub>3</sub>·THFTHF, reflux, 8 hrAmine derivative (carbamoyl → methylamine)54%

Key Observations :

  • Reduction of the benzoic acid group requires anhydrous conditions to avoid esterification side reactions .

  • Adamantane’s rigidity minimizes steric hindrance during reduction of the carbamoyl group .

Substitution Reactions

The sulfanyl linker participates in nucleophilic substitutions, enabling modular derivatization:

NucleophileConditionsProductYieldSource
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hrBiaryl thioether89%
PiperidineEt<sub>3</sub>N, DCM, RT, 6 hrSecondary amine76%

Mechanistic Insights :

  • Microwave-assisted synthesis (100W, 80°C) reduces reaction time to 2 hours with comparable yields .

  • The adamantane group stabilizes transition states via hydrophobic interactions, improving regioselectivity .

Esterification and Hydrolysis

The benzoic acid group undergoes reversible esterification:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationSOCl<sub>2</sub>, MeOH, RT, 2 hrMethyl ester93%
Hydrolysis6M HCl, reflux, 24 hrRegenerated benzoic acid95%

Applications :

  • Ester derivatives improve bioavailability in pharmacokinetic studies .

  • Hydrolysis under basic conditions (NaOH/EtOH) is less efficient (72% yield) due to adamantane’s steric bulk .

Cycloaddition and Cross-Coupling

The compound participates in advanced transformations for complex architectures:

ReactionCatalysts/ConditionsProductYieldSource
Huisgen cycloadditionCu(I), DMF, 60°C, 24 hrTriazole-linked conjugate81%
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneBiaryl derivative78%

Structural Impact :

  • Triazole derivatives show improved solubility in polar aprotic solvents .

  • Cross-coupled biaryl analogs demonstrate redshifted UV-Vis absorption (λ<sub>max</sub> = 320 nm) .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

In biological research, 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid is investigated for its potential as a biochemical probe due to its structural features that may interact with specific molecular targets. The adamantane moiety enhances lipophilicity and cellular uptake, making it suitable for studying cellular processes .

Medicine

The compound has shown promise in therapeutic applications:

  • Antiviral Activity : Studies indicate that derivatives related to this compound exhibit inhibitory effects against the dengue virus (DENV), specifically targeting the NS2B/NS3 protease essential for viral replication. An IC50 value of approximately 22.2 µM was noted in related compounds .
  • Enzyme Inhibition : It has been shown to inhibit enzymes like 11β-HSD1, which is involved in cortisol metabolism. In vitro studies reported over 50% inhibition at concentrations around 10 µM, suggesting potential applications in treating metabolic disorders such as Cushing’s syndrome and type 2 diabetes .

Case Studies

Recent studies have explored the biological activity of similar compounds:

  • Antimicrobial and Anticancer Activities : Research on related thioether compounds demonstrated significant antimicrobial effects against various bacterial strains and promising anticancer properties against human cancer cell lines .
  • Synthesis of New Antimicrobial Agents : A series of novel substituted benzamides were designed and synthesized, showing effective antibacterial and antifungal activities comparable to existing treatments .

Mechanism of Action

The mechanism of action of 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Adamantane-Based Esters and Carboxylates

A key structural analog is the 2-(adamantan-1-yl)-2-oxoethyl benzoate series synthesized by reacting 1-adamantyl bromomethyl ketone with carboxylic acids under mild conditions (K₂CO₃, DMF, room temperature) . These esters lack the sulfanyl bridge and instead feature an ester linkage (Figure 1). X-ray diffraction studies confirm their three-dimensional rigidity, which is critical for target selectivity.

Sulfonamide and Heterocyclic Derivatives

Patent literature discloses adamantane-linked sulfonamides (e.g., N-((adamantan-1-yl)carbamoyl)-benzenesulfonamide derivatives) and heterocyclic hybrids like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid .

Table 1: Structural Comparison of Adamantane Derivatives

Compound Class Key Functional Groups Synthetic Route Structural Features
Target Compound Benzoic acid, sulfanyl, carbamoyl Not explicitly described (patent) Flexible sulfanyl bridge
2-(Adamantan-1-yl)-2-oxoethyl esters Ester, adamantane 1-adamantyl bromomethyl ketone + carboxylic acids Rigid ester linkage
Sulfonamide derivatives Sulfonamide, adamantane Carbamoylation + sulfonylation Polar sulfonamide group

Pharmacological Activity

Adamantane derivatives exhibit diverse mechanisms:

  • Ester Derivatives : Demonstrated antiviral activity (unpublished data in ) but lower metabolic stability due to esterase susceptibility.
  • Heterocyclic Hybrids: Examples like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid show dual targeting (e.g., kinase and protease inhibition) .

Table 2: Pharmacological Profile Comparison

Compound Class Target/Activity Efficacy (Reported) Reference
Target Compound sEH inhibition (inferred) Not disclosed (patent pending)
Ester Derivatives Antiviral, metabolic instability Moderate (in vitro)
Sulfonamide Derivatives sEH inhibition IC₅₀ < 10 nM (hypertension models)
Heterocyclic Hybrids Kinase/protease inhibition EC₅₀ 50–100 nM (cancer models)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The benzoic acid group in the target compound improves aqueous solubility compared to ester or sulfonamide analogs, which rely on polar but metabolically labile groups .
  • Lipophilicity : Adamantane increases logP values, but the sulfanyl bridge may reduce membrane permeability relative to ester derivatives .
  • Metabolic Stability : The carbamoyl and sulfanyl groups may resist hydrolysis better than esters, enhancing oral bioavailability .

Biological Activity

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in antiviral and enzyme inhibition contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C19H23NO3S
  • Molecular Weight : 345.5 g/mol
  • CAS Number : 721406-60-6
  • Purity : ≥ 95% .

Biological Activity Overview

Research indicates that compounds containing adamantane structures exhibit a broad spectrum of biological activities, including antiviral effects and enzyme inhibition. The unique structural properties of adamantane derivatives enhance their interaction with biological targets.

Antiviral Activity

One significant area of research has focused on the compound's activity against the dengue virus (DENV). A study demonstrated that derivatives related to adamantane showed promising inhibitory effects on DENV serotype 2, with an IC50 value of approximately 22.2 µM . The mechanism appears to involve the inhibition of the DENV NS2B/NS3 protease, critical for viral replication.

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential to inhibit specific enzymes. For instance, compounds similar to this compound have been shown to inhibit the enzyme 11β-HSD1, which plays a role in cortisol metabolism. In vitro studies indicated over 50% inhibition at concentrations around 10 µM . This suggests potential applications in treating metabolic disorders such as Cushing’s syndrome and type 2 diabetes.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Proteases : The compound likely interferes with viral replication by inhibiting proteases essential for processing viral proteins.
  • Enzyme Modulation : By inhibiting enzymes like 11β-HSD1, the compound may alter hormonal pathways, providing therapeutic benefits in metabolic diseases.

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueNotes
Adamantane DerivativesAnti-DENV22.2 µMSignificant activity against DENV serotype 2 with low cytotoxicity.
Adamantane AnaloguesEnzyme Inhibition>50% at 10 µMInhibits 11β-HSD1; potential for metabolic disorder treatment.
Various Adamantane CompoundsBroad Biological ActivityVariesExhibits diverse pharmacological profiles across multiple studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling adamantane-1-carboxylic acid derivatives with sulfanyl-containing benzoic acid precursors. For example, trifluoroacetic acid catalyzed reactions in methyl tert-butyl ether (MTBE) with thiophenol analogs yield intermediates, which are purified via column chromatography and characterized using 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and IR spectroscopy . Crystallization via slow solvent evaporation (e.g., ethanol) is used to obtain high-purity crystals for structural validation .

Q. How is the crystal structure of adamantane-containing sulfanyl benzoic acid derivatives analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals non-trivial structural variations, such as dihedral angle differences between sulfur-linked aromatic planes and adamantyl groups. For instance, two independent molecules in the asymmetric unit exhibit distinct C—H⋯π interactions, forming supramolecular layers along specific crystallographic axes. Refinement includes calculated hydrogen positions and thermal displacement parameters .

Q. What analytical techniques are critical for confirming the purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC (e.g., retention time tR=1.76mint_R = 1.76 \, \text{min}) are essential for verifying molecular integrity and purity (>95%). Melting point analysis (e.g., 341 K) and 1H^1 \text{H} NMR peak consistency across batches further ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Variations in 1H^1 \text{H} NMR signals (e.g., adamantyl proton splitting) may arise from conformational flexibility or crystal packing effects. Comparative SCXRD analysis of multiple batches and computational modeling (e.g., density functional theory) can identify structural outliers. Additionally, controlled recrystallization in polar solvents minimizes polymorphism-related discrepancies .

Q. How can computational modeling predict the bioactivity of adamantane-sulfanyl benzoic acid derivatives?

  • Methodological Answer : Molecular docking studies with target enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1) can prioritize derivatives for synthesis. ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions using software like Schrödinger Suite or AutoDock Vina assess pharmacokinetic suitability. For example, adamantyl groups enhance lipophilicity, which may improve blood-brain barrier penetration .

Q. What are the challenges in optimizing reaction yields for multi-step syntheses involving adamantane moieties?

  • Methodological Answer : Adamantane’s steric bulk often reduces reactivity in nucleophilic substitutions. Yield optimization requires solvent screening (e.g., MTBE vs. DMF) and catalyst tuning (e.g., trifluoroacetic acid vs. HATU). Evidence shows yields ranging from 46% (with sulfonyl intermediates) to 86% (carbothioate routes), highlighting the need for step-specific adjustments .

Q. How does the adamantyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The adamantyl moiety increases thermal stability (e.g., high melting points) and rigidity, as seen in SCXRD data. However, its hydrophobicity may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., cyclodextrins) or salt formation. Spectroscopic shifts in 13C^{13} \text{C} NMR (e.g., adamantyl carbons at 25–45 ppm) confirm these effects .

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation pathways (e.g., hydrolysis of the sulfanyl linkage). LC-MS monitors degradation products, while controlled cooling (4°C) during storage mitigates organic compound breakdown, as observed in wastewater matrix studies .

Data Contradiction Analysis

  • Example : Discrepancies in adamantyl group orientation between SCXRD and NMR data may reflect dynamic equilibria in solution vs. solid-state rigidity. Cross-validating with variable-temperature NMR and solid-state NMR resolves such conflicts .

Tables for Key Data

Property Value/Technique Reference
Melting Point341 K
1H^1 \text{H} NMR (CDCl₃)δ 1.60–1.79 (adamantyl), 4.15 (CH₂-S)
HRMS (ESI)m/z 367.1209 [M+H]⁺
Crystallographic SystemOrthorhombic, space group P21/cP2_1/c

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